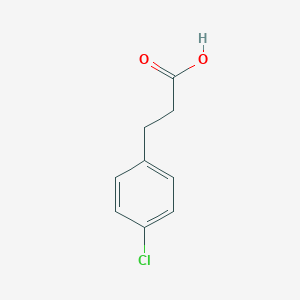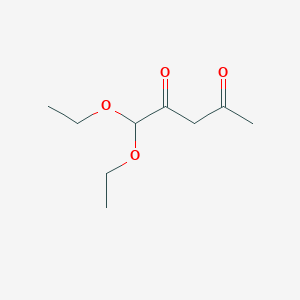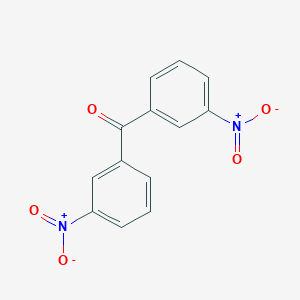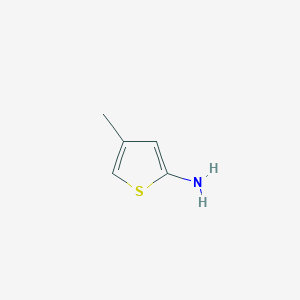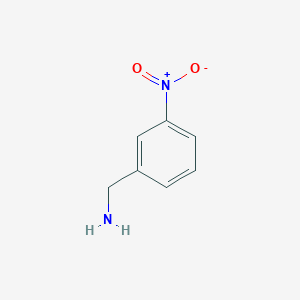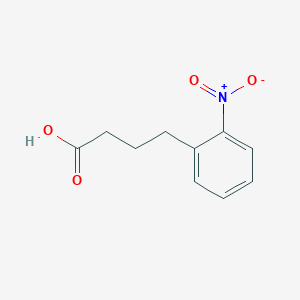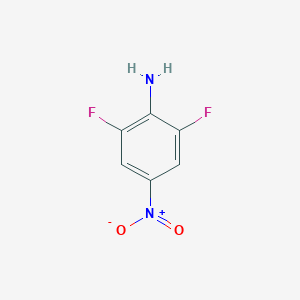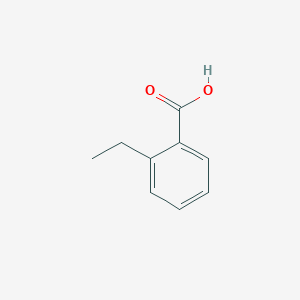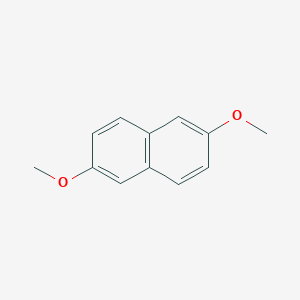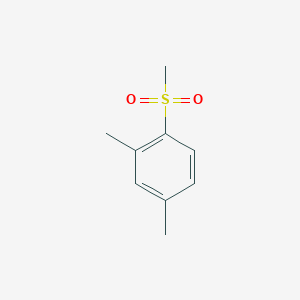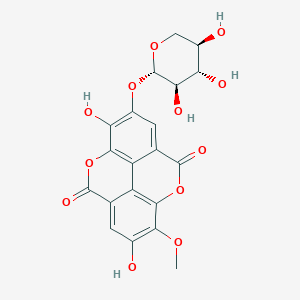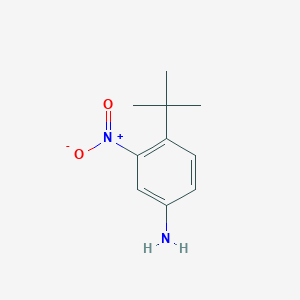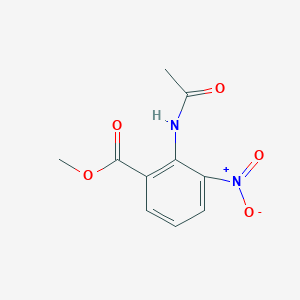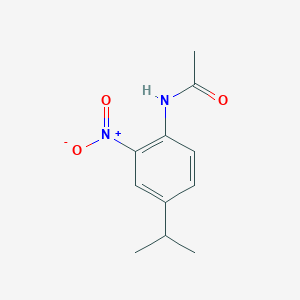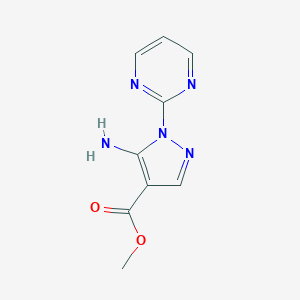
Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, also known as MAPP, is a pyrazole compound used in scientific research for its biochemical and physiological effects. It is a derivative of pyrazole and is used in a variety of laboratory experiments. MAPP has been used in studies of gene expression, protein-protein interactions, enzyme reactions, and other biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Properties
Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate has been explored for its potential antimicrobial and anticancer activities. A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives and evaluated them for in vitro antimicrobial and anticancer activity. Several compounds demonstrated higher anticancer activity compared to the reference drug doxorubicin, and most compounds exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anti-tubercular Evaluation
The compound has also been part of studies focusing on tuberculosis. Vavaiya et al. (2022) synthesized a series of ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives and evaluated their activity against Mycobacterium tuberculosis. Among these, certain compounds showed potent activity against tuberculosis, with acceptable drug-like properties (Vavaiya et al., 2022).
Chemical Synthesis and Characterization
Miyashita et al. (1990) explored the reaction of 5-amino-1-phenyl-1H-pyrrazole-4-carboxamide with various ethyl alcanoates, leading to the synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its derivatives. These chemical syntheses contribute to the understanding and development of pyrazole derivatives (Miyashita, Iijima, Higashino, & Matsuda, 1990).
Synthesis and Bioactivity Studies
A study by Titi et al. (2020) focused on the synthesis and characterization of pyrazole derivatives, including X-Ray crystal studies, to identify pharmacophore sites for antitumor, antifungal, and antibacterial properties. This research advances the understanding of the structural and bioactive aspects of pyrazole derivatives (Titi et al., 2020).
Synthesis Using Brønsted-acidic Ionic Liquids
Tavakoli-Hoseini et al. (2011) described a method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones using Brønsted-acidic ionic liquids. This research contributes to the development of efficient and sustainable methods for synthesizing pyrazole derivatives (Tavakoli-Hoseini, Moloudi, Davoodnia, & Shaker, 2011).
Microwave-Assisted Synthesis
Ng, Tiekink, and Dolzhenko (2022) developed a microwave-assisted synthesis method for pyrazolo[3,4-d]pyrimidin-4-ones. This research highlights innovative techniques in chemical synthesis that are more time-efficient and potentially more eco-friendly (Ng, Tiekink, & Dolzhenko, 2022).
Anticancer Property Evaluation
Jose (2017) conducted a study on the synthesis, characterization, and evaluation of anticancer properties of certain derivatives of pyrazole. This research contributes to the ongoing exploration of potential anticancer agents (Jose, 2017).
Eigenschaften
IUPAC Name |
methyl 5-amino-1-pyrimidin-2-ylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c1-16-8(15)6-5-13-14(7(6)10)9-11-3-2-4-12-9/h2-5H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYMCYUFPXRJID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=NC=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

